molecular formula C16H11ClN2O2 B5599689 3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione CAS No. 5761-93-3

3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione

Cat. No.: B5599689
CAS No.: 5761-93-3
M. Wt: 298.72 g/mol
InChI Key: HBQNTMWJAAWICE-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione is an organic compound that belongs to the class of anilines and pyrroles It is characterized by the presence of a chloroaniline group attached to a phenylpyrrole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione typically involves the reaction of 4-chloroaniline with a suitable pyrrole derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 4-chloroaniline reacts with a halogenated pyrrole compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione is unique due to its specific structure, which combines the properties of both aniline and pyrrole derivatives. This unique structure contributes to its diverse range of applications and potential biological activities .

Properties

IUPAC Name

3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQNTMWJAAWICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350512
Record name 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5761-93-3
Record name 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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